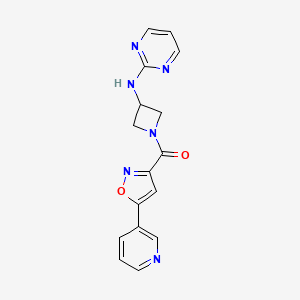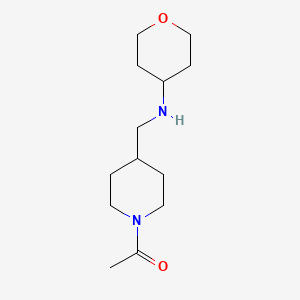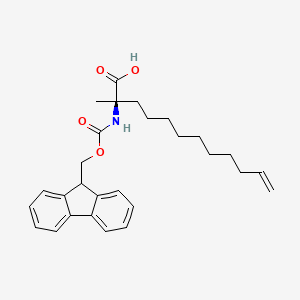
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, also known as Fmoc-MDA, is a synthetic organic compound used in the synthesis of peptides and other compounds. It is a derivative of dodec-11-enoic acid and is used as a protecting group in organic synthesis. It is also used in the preparation of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. Fmoc-MDA has a wide range of applications in the laboratory, including in the synthesis of peptides, peptidomimetics, and other organic compounds.
Mécanisme D'action
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid acts as a protecting group in organic synthesis. It is used to protect the desired molecule from unwanted side reactions. The protecting group is removed from the molecule by cleavage with a suitable reagent, such as trifluoroacetic acid (TFA). The protected molecule can then be used in further chemical reactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a synthetic compound and is not found naturally in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid has several advantages for use in laboratory experiments. It is highly efficient and yields a high yield of the desired product. It is also relatively inexpensive and easy to use. The compound is also stable and can be stored for long periods of time without degradation.
The main limitation of this compound is that it is a synthetic compound and is not found naturally in the body. This means that it cannot be used in experiments involving living organisms.
Orientations Futures
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid has a wide range of potential applications in the laboratory, including in the synthesis of peptides, peptidomimetics, and other organic compounds. It is also being investigated for its potential use in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. In addition, this compound could be used in the synthesis of peptide-based drugs and peptide-based drug delivery systems. Furthermore, this compound could be used in the development of new synthetic methods for the synthesis of peptides and other organic compounds. Finally, this compound could be used in the development of new materials and technologies for the synthesis of peptides and other organic compounds.
Méthodes De Synthèse
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is synthesized by reacting dodec-11-enoic acid with 9H-fluoren-9-ylmethoxycarbonylamine in anhydrous dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified by column chromatography. The reaction is highly efficient and yields a high yield of the desired product.
Applications De Recherche Scientifique
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. In addition, this compound is used in the synthesis of peptide-based drugs and peptide-based drug delivery systems.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-14-19-28(2,26(30)31)29-27(32)33-20-25-23-17-12-10-15-21(23)22-16-11-13-18-24(22)25/h3,10-13,15-18,25H,1,4-9,14,19-20H2,2H3,(H,29,32)(H,30,31)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBBPVAHAVGKJ-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

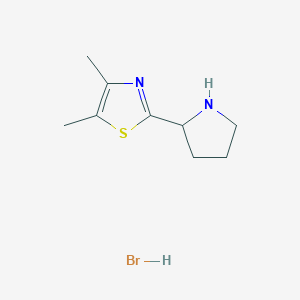
![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)
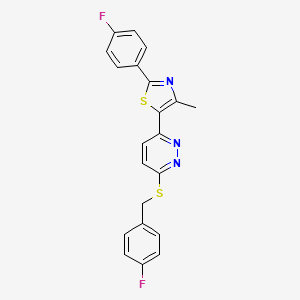
![N-[(1-Aminocyclohexyl)methyl]-3-(difluoromethoxy)thiophene-2-carboxamide;hydrochloride](/img/structure/B2605400.png)
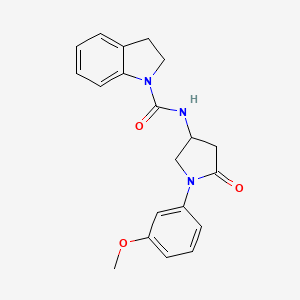
![3-butyramido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2605403.png)
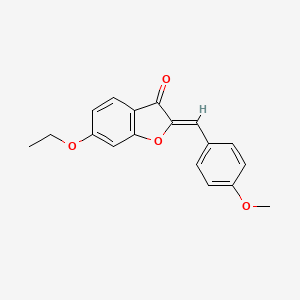

![7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid HCl](/img/structure/B2605409.png)
![[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2605411.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2605412.png)
